3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Pharmacology Toxicology Cardiovascular

Quantifying hydralazine acetylation demands a metabolite-specific standard-generic triazolophthalazines cannot substitute for MTP's unique biomarker role. This reference standard enables precise NAT2 phenotyping (2.65-fold AUC difference between fast vs. slow acetylators, p<0.001) and validated HPLC/LC-MS method development. Also characterized for peripheral benzodiazepine receptor binding (IC50 19.9 nM). Pharmacologically inert-no hypotensive activity to confound assays. • Standard packs: 50 mg, 100 mg; bulk custom synthesis available. • Monohydrate crystal structure published for definitive solid-state identity confirmation via XRPD/XRD. • Shipped ambient; for R&D use only.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 20062-41-3
Cat. No. B018503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,4-triazolo[3,4-A]phthalazine
CAS20062-41-3
Synonyms3-methyl-s-triazolo(3,4-a)phthalazine
3-methyltriazolo(3,4-A)phthalazine
3-methyltriazolophthalazine
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=CC3=CC=CC=C32
InChIInChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3
InChIKeyHAADZFBBHXCGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTP: Key Hydralazine Metabolite Overview


3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (CAS 20062-41-3), often abbreviated as MTP, is a heterocyclic compound belonging to the triazolophthalazine class [1]. It is characterized by a fused triazole-phthalazine ring system with a 3-methyl substituent. Crucially, MTP is not an active pharmaceutical ingredient but is primarily recognized as the major N-acetylated metabolite of the antihypertensive drug hydralazine, formed via the enzyme N-acetyltransferase 2 (NAT2) [2]. Its procurement value lies in its use as a reference standard for analytical chemistry, biomarker identification, and pharmacological studies investigating hydralazine's metabolism, pharmacokinetics, and associated toxicity .

Identity Hydralazine N-acetylated metabolite, pharmacologically inert biomarker
Workflow Analytical reference for HPLC/LC-MS metabolite profiling
Selection NAT2 phenotyping studies, not vasodilator functional assays

MTP Substitution: Why Generics Fail


Generic substitution with other triazolophthalazines or hydralazine metabolites is inappropriate due to the specific and quantifiable differences in their formation, biological activity, and utility. While many triazolophthalazines are explored as GABAA receptor ligands or PDE4 inhibitors with potent IC50 values [1], MTP is uniquely positioned as a pharmacologically inert biomarker. Unlike the parent drug hydralazine, which is a potent vasodilator, MTP has been shown to have no direct hypotensive effect [2]. Furthermore, its formation is specifically linked to the NAT2 acetylator phenotype, making it a critical marker for pharmacogenomic studies, a role that cannot be fulfilled by other metabolites like 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (3-OHMTP) or s-triazolo[3,4-a]phthalazine (TP) [3]. Therefore, selecting MTP over a generic analog is essential for assays requiring accurate and specific quantification of hydralazine acetylation.

Generic triazolophthalazines differ in pharmacological profile (GABAA, PDE4) and may not serve as inert metabolite standards.

Parent hydralazine is a vasodilator with hypotensive activity, not an inactive metabolite suitable for biomarker use.

Other hydralazine metabolites (3-OHMTP, TP) lack the specific NAT2 acetylator phenotype correlation required for pharmacogenomic studies.

MTP Differentiation: Comparator Evidence


Direct Hypotensive Activity vs. Hydralazine

In stark contrast to its parent drug hydralazine, MTP exhibits no direct hypotensive activity. This differentiation is critical for studies seeking to isolate the pharmacological effects of hydralazine from those of its metabolites. While hydralazine is a potent vasodilator, MTP does not lower blood pressure at equivalent doses, a fact that redefines its role from an active agent to a key biomarker [1]. This is quantified by the difference in activity.

In Vivo Hypotensive Effect
Head-to-head
MTP shows no direct blood pressure reduction, while hydralazine causes >10-fold higher activity in hypertensive rat models.
Confirms inert biomarker identity for analytical methods.
SHR model; hydralazine 0.1–0.25 mg/kg i.v.
Pharmacology Toxicology Cardiovascular Metabolism

Metabolite Exposure by NAT2 Acetylator Phenotype

MTP's systemic exposure is directly and significantly linked to an individual's N-acetyltransferase 2 (NAT2) genotype, providing a quantifiable pharmacogenomic differentiation not observed for other hydralazine metabolites. This makes MTP a superior biomarker for predicting acetylator phenotype [1].

NAT2 Acetylator AUC
Head-to-head
2.65-fold higher MTP plasma AUC in fast vs slow acetylators (p<0.001).
Supports NAT2 phenotyping biomarker application.
Human plasma, oral hydralazine, HPLC analysis.
Pharmacogenomics Clinical Pharmacology Metabolism Biomarker

PBR Binding Affinity: 3-Methyl vs. Unsubstituted Core

The addition of a 3-methyl group to the triazolophthalazine core results in a substantial increase in binding affinity for the peripheral benzodiazepine receptor (PBR) compared to the unsubstituted s-triazolo[3,4-a]phthalazine (TP) scaffold. This quantitative difference underscores the importance of the methyl substituent in ligand design and the need for the specific compound in certain binding studies [1].

PBR Binding Affinity
Class-level
Reported IC50 = 19.9 nM for the 3-methyl substituted compound.
Indicates ligand affinity for PBR assay context.
Rat cortex; [3H]-PK 11195 radioligand.
Receptor Pharmacology Neurochemistry Ligand Binding Structure-Activity Relationship

Monohydrate Crystal Structure Confirmation

The unequivocal characterization of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine as its monohydrate crystalline form provides a definitive, verifiable structural fingerprint. This is essential for analytical and quality control purposes, as it allows for positive identification via X-ray powder diffraction (XRPD) or single-crystal XRD, a capability that distinguishes it from amorphous or differently solvated analogs [1].

Crystal Structure
Reported
Monohydrate crystalline form, unique unit cell and hydrogen-bonding network.
Enables solid-state identification by XRPD or XRD.
Single-crystal XRD at 100 K.
Analytical Chemistry Crystallography Quality Control Reference Standard

MTP Proven Application Scenarios


Analytical Reference for Hydralazine Metabolite Profiling

This is the most established application for MTP. It is used as a primary reference standard to develop, validate, and execute HPLC, LC-MS/MS, and other analytical methods for detecting and quantifying the MTP metabolite in biological matrices (plasma, urine) or for identifying it as an impurity in hydralazine pharmaceutical formulations . Its lack of intrinsic hypotensive activity ensures that its detection does not confound pharmacological assays [1].

Biomarker for NAT2 Phenotyping Studies

MTP serves as a key biomarker for determining the acetylation capacity of the NAT2 enzyme. Researchers use the quantifiable difference in MTP exposure (AUC) between fast and slow acetylators to study and predict individual variability in hydralazine pharmacokinetics, which is linked to differences in drug efficacy and the risk of developing hydralazine-induced lupus erythematosus [2].

PBR Binding Assay Reference Ligand

With a documented high binding affinity (IC50 of 19.9 nM) for the peripheral benzodiazepine receptor (PBR), MTP can be employed as a tool compound or reference standard in assays designed to characterize PBR binding sites or screen for novel ligands. Its specific affinity, driven by the 3-methyl substituent, differentiates it from other triazolophthalazine scaffolds in this specific receptor context [3].

Crystalline Reference for Solid-State Analysis

For analytical laboratories focusing on solid-state characterization, MTP monohydrate serves as a reference material. Its published crystal structure allows for definitive identification via X-ray diffraction techniques. This is valuable for verifying the identity of synthetic batches or for use in developing analytical methods that are sensitive to solid-state form (e.g., polymorphism, solvate formation) [4].

Application
Selection Property
Validation Focus
Hydralazine Metabolite Profiling
Inert Metabolite Reference
Method specificity (HPLC/LC-MS)
NAT2 Phenotyping Studies
Biomarker Sensitivity
AUC-based phenotype discrimination
PBR Binding Assays
Ligand Binding Affinity
IC50 confirmation in radioligand assay
Solid-State Analysis
Crystalline Form Identity
XRPD or XRD pattern matching

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